molecular formula C13H16N2O B7646242 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole

2-(Piperidin-1-ylmethyl)-1,3-benzoxazole

Cat. No. B7646242
M. Wt: 216.28 g/mol
InChI Key: BTJDCHIEICPTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-ylmethyl)-1,3-benzoxazole, also known as PBOX, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. PBOX has been shown to exhibit anticancer and antitumor properties, making it a promising candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. This compound also exhibits anti-angiogenic properties, which may contribute to its ability to inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a potentially safe option for use in cancer treatment. It has been shown to have minimal effects on normal cells, while exhibiting potent cytotoxic activity against cancer cells. This compound has also been shown to have a low potential for drug resistance, making it a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole is its potent cytotoxic activity against cancer cells. It has also been shown to have a low toxicity profile and a low potential for drug resistance. However, this compound has some limitations in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also requires further optimization to improve its pharmacokinetic properties, such as its solubility and bioavailability.

Future Directions

There are several future directions for further research on 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another area of focus is the investigation of its mechanism of action, which may lead to the development of new cancer treatments. Additionally, further studies are needed to evaluate the potential of this compound in combination with other anticancer agents, as well as its potential use in the treatment of other diseases. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole involves the reaction of 2-aminobenzoxazole with piperidine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted to give the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-(Piperidin-1-ylmethyl)-1,3-benzoxazole has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit tumor growth in animal models, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

2-(piperidin-1-ylmethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJDCHIEICPTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.